2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylidene)-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F6N2O4/c26-24(27,28)15-2-6-17(7-3-15)32-22(34)19(11-14-1-10-20-21(12-14)37-13-36-20)23(35)33-18-8-4-16(5-9-18)25(29,30)31/h1-12H,13H2,(H,32,34)(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZVIBZZIDFRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with malonamide derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted trifluoromethylphenyl derivatives.
Scientific Research Applications
The compound 2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its applications, supported by comprehensive data and case studies.
Physicochemical Properties
The compound features a complex structure that includes a benzodioxole moiety and trifluoromethyl groups, which enhance its biological activity and solubility.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The introduction of trifluoromethyl groups has been shown to increase the potency of these compounds against tumor cells, making them promising candidates for further development .
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. The presence of the benzodioxole group is believed to contribute to this effect, making it a target for developing new antibiotics or antifungal agents .
Antimalarial Activity
Compounds containing the benzodioxole structure have been investigated for their antimalarial properties. A study focused on synthesizing derivatives with similar frameworks found that certain modifications led to enhanced efficacy against malaria parasites, suggesting that this compound could serve as a lead for new antimalarial drugs .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Increases potency and bioavailability |
| Benzodioxole Moiety | Enhances interaction with biological targets |
| Malonamide Linkage | Contributes to overall stability |
Case Study 1: Anticancer Evaluation
A recent study assessed the anticancer properties of a series of malonamide derivatives, including those structurally related to 2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against breast cancer cell lines, with IC50 values significantly lower than those of non-substituted analogs .
Case Study 2: Antimicrobial Screening
In another study, researchers screened a library of benzodioxole derivatives for antimicrobial activity. The compound demonstrated considerable effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a template for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Groups
Target Compound
- Core : Malonamide (two amide groups linked by a central methylene).
- Substituents :
- 1,3-Benzodioxol-5-ylmethylene (electron-rich bicyclic system).
- Bis(4-trifluoromethylphenyl) (strong electron-withdrawing CF₃ groups).
Analogous Compounds
N,N'-[(2Z,4Z)-Hexafluoro-2-penten-2-yl-4-ylidene]bis(1,3-benzodioxol-5-amine) ()
- Core : Bis(amine) linked by a fluorinated alkene chain.
- Substituents : Two benzodioxol-5-yl groups and hexafluoropentenylidene.
- Comparison : Shares the benzodioxole motif but lacks amide functionality. The fluorinated chain may improve thermal stability .
N¹,N³-Bis(4-(1H-tetrazol-5-yl)phenyl) Tricarboxamide () Core: Tricarboxamide with tetrazole isosteres. Substituents: Tetrazole rings mimic carboxylic acids, enhancing bioavailability.
5-Amino-N¹,N³-Bis(2,3-dihydroxypropyl)isophthalamide () Core: Isophthalamide with dihydroxypropyl groups. Substituents: Hydrophilic alcohol moieties. Comparison: Higher hydrophilicity due to hydroxyl groups, contrasting with the target’s lipophilic CF₃ substituents .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Electron-Withdrawing Effects: The CF₃ groups in the target compound stabilize the amide bonds against hydrolysis compared to non-fluorinated analogs .
- Benzodioxole Interactions : The benzodioxole moiety may engage in edge-to-face aromatic interactions with protein targets, a feature absent in simpler phenyl analogs .
- Trade-offs in Design : While the target’s CF₃ groups improve metabolic stability, they may reduce solubility, necessitating formulation optimization for drug development.
Biological Activity
The compound 2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide is a synthetic organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H18F6N2O4
- Molecular Weight : 486.39 g/mol
- CAS Number : Not widely reported; however, it is related to other compounds with similar structural motifs.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the 1,3-benzodioxole moiety is known to enhance the compound's affinity for certain biological targets due to its structural similarity to various bioactive molecules.
Biological Activity Overview
Research indicates that 2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : In vitro studies indicate that it may reduce inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Efficacy :
- Anti-inflammatory Properties :
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves condensation of substituted benzodioxol derivatives with malonamide precursors. For example, analogous compounds (e.g., benzodioxol-containing thienopyridines) are synthesized via multi-step pathways, including nucleophilic substitution and cyclization reactions. Optimizing stoichiometry, solvent polarity (e.g., DMF or acetonitrile), and temperature (50–100°C) can improve yields .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) is common. Yields for structurally related malonate derivatives range from 60% to 85% under controlled conditions .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., trifluoromethyl groups at 4-positions on phenyl rings).
- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., expected m/z for C₂₈H₁₈F₆N₂O₄).
- X-ray crystallography : For unambiguous confirmation of the benzodioxol-methylene linkage and malonamide geometry .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen for antimicrobial, anticancer, or enzyme inhibition activity. For example:
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or hydrolases.
- In vivo models : Zebrafish or murine models for toxicity and efficacy profiling .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl groups influence the compound’s reactivity and binding affinity?
- Methodology :
- Computational modeling : DFT calculations to map electron density distribution and predict nucleophilic/electrophilic sites.
- SAR studies : Synthesize analogs with varying substituents (e.g., -CF₃ vs. -Cl) and compare bioactivity. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in related benzodioxol derivatives .
Q. What strategies resolve contradictory data in solubility and stability studies?
- Methodology :
- Solubility : Test in DMSO, PBS, and simulated biological fluids. Use surfactants (e.g., Tween-80) or cyclodextrins for aqueous stabilization.
- Stability : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Adjust storage conditions (lyophilization vs. inert atmosphere) based on degradation pathways .
Q. How can the compound’s interaction with biological targets be mechanistically elucidated?
- Methodology :
- SPR/Biacore : Surface plasmon resonance to quantify binding kinetics (Kₐ, K𝒹) with target proteins.
- Cryo-EM/X-ray co-crystallization : Resolve 3D structures of ligand-target complexes (e.g., benzodioxol derivatives bound to kinases) .
Experimental Design & Data Analysis
Q. What controls are critical in dose-response studies to minimize off-target effects?
- Methodology :
- Negative controls : Use vehicle-only (e.g., DMSO) and scramble analogs.
- Positive controls : Reference inhibitors (e.g., staurosporine for kinase assays).
- Concentration gradients : Test 10⁻⁹–10⁻⁴ M ranges with triplicate replicates.
Q. How can batch-to-batch variability in synthesis impact reproducibility of biological data?
- Methodology :
- Quality control : Enforce strict purity thresholds (≥95% via HPLC) and characterize each batch with NMR/HRMS.
- Stability profiling : Pre-screen batches for aggregation or precipitation in assay buffers.
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
